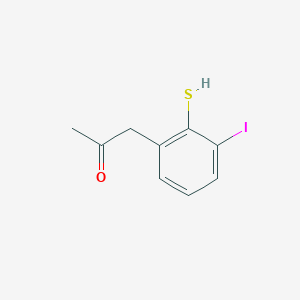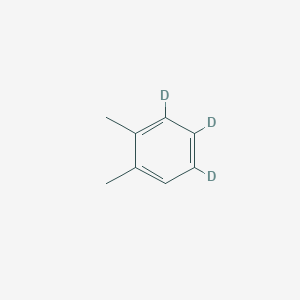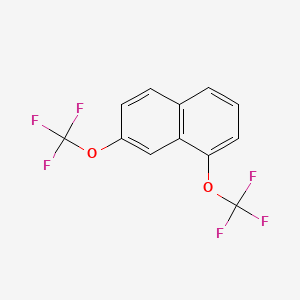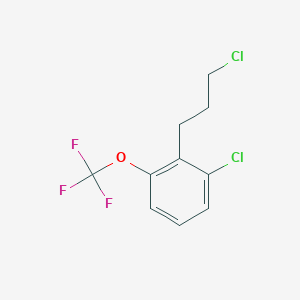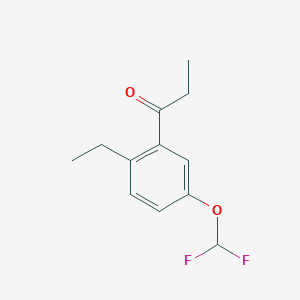
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomer of N-Methyl-1-(P-tolyl)ethan-1-amine, characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the ethanamine backbone. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the use of transaminases offers an environmentally friendly and efficient method for the synthesis of enantiopure amines. In this method, prochiral ketones are converted to the desired amine using immobilized whole-cell biocatalysts with ®-transaminase activity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized to achieve high enantioselectivity and yield, ensuring the production of the desired enantiomer with minimal impurities. The reaction conditions are carefully controlled to maintain the stability and activity of the catalysts, resulting in an efficient and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(P-tolyl)ethan-1-amine: The racemic mixture of the compound.
1-(P-tolyl)ethan-1-amine: Lacks the methyl group on the nitrogen atom.
2-(P-tolyl)ethylamine: Differs in the position of the amine group on the carbon chain.
Uniqueness
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. The enantiomeric purity of the compound is crucial for its effectiveness in various applications, particularly in medicinal chemistry, where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer .
Properties
CAS No. |
20218-53-5 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1S)-N-methyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
InChI Key |
WUFPPWANSBKANN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


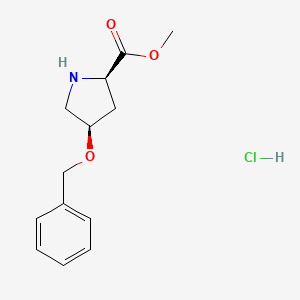
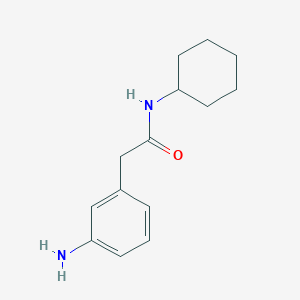
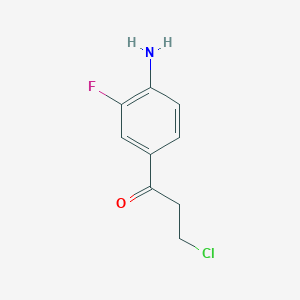
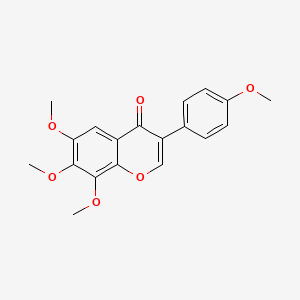
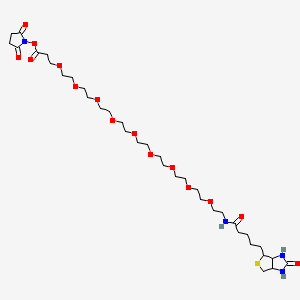
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
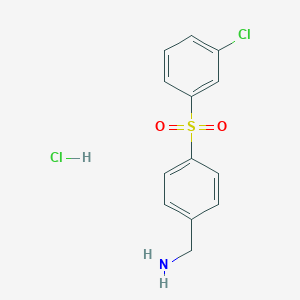
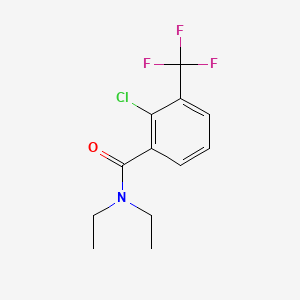
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
